molecular formula C31H45N7O10 B12805817 Ac-Glu-Asn-Tyr-Pro-Ile-NH2 CAS No. 133683-36-0

Ac-Glu-Asn-Tyr-Pro-Ile-NH2

Cat. No.: B12805817
CAS No.: 133683-36-0
M. Wt: 675.7 g/mol
InChI Key: ROKCFSJFVOIVEP-QRQQIBINSA-N
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Description

The compound Ac-Glu-Asn-Tyr-Pro-Ile-NH2 is a synthetic peptide composed of six amino acids: acetylated glutamic acid, asparagine, tyrosine, proline, isoleucine, and an amidated C-terminus. Peptides like this one are of significant interest in various fields due to their potential biological activities and applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Glu-Asn-Tyr-Pro-Ile-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of additives such as hydroxybenzotriazole (HOBt) or hydroxyazabenzotriazole (HOAt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable reagents.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Chemical Reactions Analysis

Types of Reactions

Ac-Glu-Asn-Tyr-Pro-Ile-NH2: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification

Properties

CAS No.

133683-36-0

Molecular Formula

C31H45N7O10

Molecular Weight

675.7 g/mol

IUPAC Name

(4S)-4-acetamido-5-[[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C31H45N7O10/c1-4-16(2)26(27(33)44)37-30(47)23-6-5-13-38(23)31(48)22(14-18-7-9-19(40)10-8-18)36-29(46)21(15-24(32)41)35-28(45)20(34-17(3)39)11-12-25(42)43/h7-10,16,20-23,26,40H,4-6,11-15H2,1-3H3,(H2,32,41)(H2,33,44)(H,34,39)(H,35,45)(H,36,46)(H,37,47)(H,42,43)/t16-,20-,21-,22-,23-,26-/m0/s1

InChI Key

ROKCFSJFVOIVEP-QRQQIBINSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C

Origin of Product

United States

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